2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 445002-77-7
VCID: VC0450532
InChI: InChI=1S/C17H13F3INO4/c1-25-14-6-10(8-23)5-13(21)16(14)26-9-15(24)22-12-4-2-3-11(7-12)17(18,19)20/h2-8H,9H2,1H3,(H,22,24)
SMILES: COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C17H13F3INO4
Molecular Weight: 479.19g/mol

2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 445002-77-7

Main Products

VCID: VC0450532

Molecular Formula: C17H13F3INO4

Molecular Weight: 479.19g/mol

2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide - 445002-77-7

CAS No. 445002-77-7
Product Name 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Molecular Formula C17H13F3INO4
Molecular Weight 479.19g/mol
IUPAC Name 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C17H13F3INO4/c1-25-14-6-10(8-23)5-13(21)16(14)26-9-15(24)22-12-4-2-3-11(7-12)17(18,19)20/h2-8H,9H2,1H3,(H,22,24)
Standard InChIKey LEGNAUXYZXVGOD-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Canonical SMILES COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
PubChem Compound 1009097
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator